3-[(2,2,2-Trifluoroethyl)carbamoyl]benzene-1-sulfonyl chloride is a specialized chemical compound that plays a significant role in organic synthesis and medicinal chemistry. This compound is characterized by its unique trifluoroethyl group, which enhances its reactivity and potential applications in various fields.
The compound is derived from the reaction of 3-amino-4-methylbenzamide with 2,2,2-trifluoroethyl isocyanate or similar reagents, leading to the formation of the sulfonyl chloride derivative. Its chemical structure can be represented by the molecular formula C10H10ClF3N2O2S and a molecular weight of approximately 302.7 g/mol.
3-[(2,2,2-Trifluoroethyl)carbamoyl]benzene-1-sulfonyl chloride falls under the category of sulfonyl chlorides and is classified as an organofluorine compound due to the presence of the trifluoroethyl group. It is primarily used in synthetic organic chemistry for various transformations and as a reagent in biological studies.
The synthesis of 3-[(2,2,2-Trifluoroethyl)carbamoyl]benzene-1-sulfonyl chloride typically involves several key steps:
The reaction conditions usually involve an inert atmosphere (e.g., nitrogen or argon) to prevent moisture interference. The use of solvents like dichloromethane or tetrahydrofuran is common to facilitate the reaction and improve solubility.
The molecular structure of 3-[(2,2,2-Trifluoroethyl)carbamoyl]benzene-1-sulfonyl chloride can be represented by its canonical SMILES notation: CC1=C(C=C(C=C1)C(=O)NCC(F)(F)F)S(=O)(=O)Cl
. The compound features:
3-[(2,2,2-Trifluoroethyl)carbamoyl]benzene-1-sulfonyl chloride can undergo several chemical reactions:
Common reagents for these reactions include sodium azide for nucleophilic substitution and lithium aluminum hydride for reduction processes. Each reaction pathway requires careful optimization of conditions such as temperature, solvent choice, and reaction time to maximize yield.
The mechanism of action for 3-[(2,2,2-Trifluoroethyl)carbamoyl]benzene-1-sulfonyl chloride primarily involves its interaction with biological targets:
Research indicates that compounds containing trifluoroethyl groups often exhibit increased potency in biological assays compared to their non-fluorinated counterparts.
3-[(2,2,2-Trifluoroethyl)carbamoyl]benzene-1-sulfonyl chloride has several applications across different fields:
This compound exemplifies how modifications at the molecular level can significantly influence reactivity and application potential across various scientific disciplines.
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: